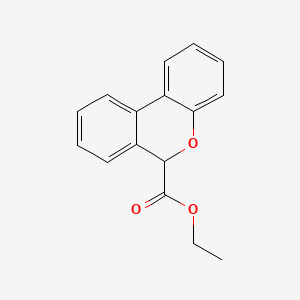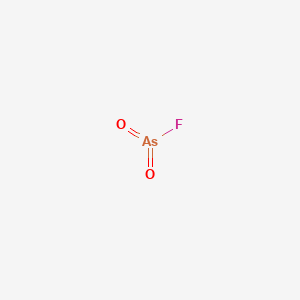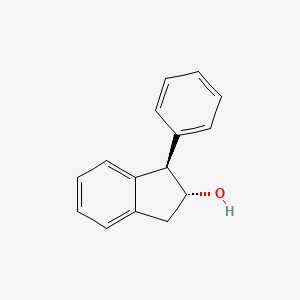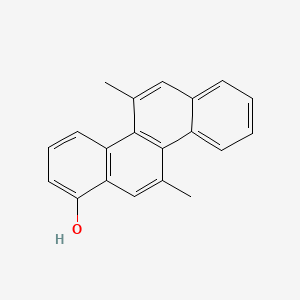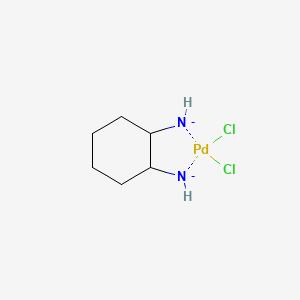
(2-Azanidylcyclohexyl)azanide;dichloropalladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azanidylcyclohexyl)azanide;dichloropalladium is a chemical compound with the molecular formula C6H12Cl2N2Pd.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;dichloropalladium typically involves the reaction of palladium chloride with 2-azanidylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azanidylcyclohexyl)azanide;dichloropalladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) complexes .
Wissenschaftliche Forschungsanwendungen
(2-Azanidylcyclohexyl)azanide;dichloropalladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (2-Azanidylcyclohexyl)azanide;dichloropalladium involves its interaction with molecular targets and pathways. In catalytic processes, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. The specific molecular targets and pathways depend on the type of reaction and the substrates involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Azanidylcyclohexyl)azanide;dichloroplatinum: Similar in structure but contains platinum instead of palladium.
(2-Azanidylcyclohexyl)azanide;dichloronickel: Contains nickel instead of palladium.
(2-Azanidylcyclohexyl)azanide;dichlorocopper: Contains copper instead of palladium.
Uniqueness
(2-Azanidylcyclohexyl)azanide;dichloropalladium is unique due to its specific catalytic properties and reactivity. Compared to its analogs, it often exhibits higher catalytic efficiency and selectivity in certain reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
89575-70-2 |
|---|---|
Molekularformel |
C6H12Cl2N2Pd-2 |
Molekulargewicht |
289.50 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;dichloropalladium |
InChI |
InChI=1S/C6H12N2.2ClH.Pd/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+2/p-2 |
InChI-Schlüssel |
OYSPQCFLKYJCHL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~2~-stannane](/img/structure/B14417670.png)
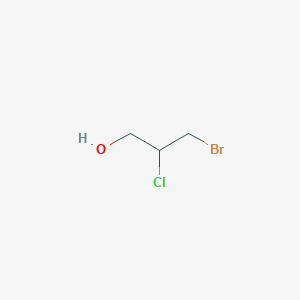
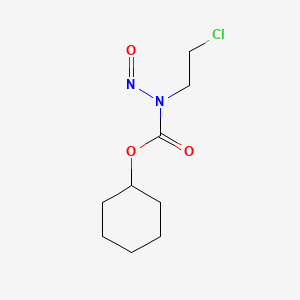
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

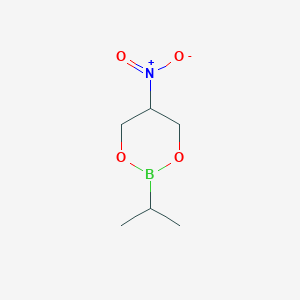
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
